2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

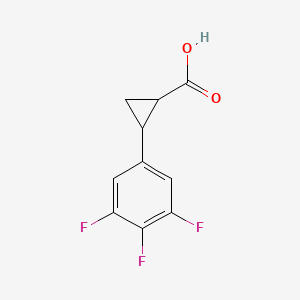

2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H7F3O2 It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a trifluorophenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a trifluorophenyl-substituted alkene, followed by carboxylation. One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors for the cyclopropanation step, followed by efficient purification techniques such as crystallization or chromatography to isolate the desired product.

化学反応の分析

Types of Reactions

2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or amides, while reduction can produce alcohols. Substitution reactions can lead to various substituted trifluorophenyl derivatives.

科学的研究の応用

Drug Development

Fluorinated compounds are increasingly recognized for their role in enhancing the bioactivity and metabolic stability of drugs. The incorporation of fluorine atoms can improve pharmacokinetic properties, leading to increased efficacy and reduced side effects. Research indicates that compounds like 2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid may serve as intermediates in the synthesis of novel therapeutic agents .

Antimicrobial Properties

Studies have shown that certain fluorinated cyclopropane derivatives exhibit antimicrobial activity. The unique structure of this compound may contribute to its potential as an antimicrobial agent. This is particularly relevant in the context of developing new antibiotics to combat resistant strains of bacteria .

Herbicidal Activity

Recent patents have highlighted the herbicidal properties of cyclopropane carboxylic acid derivatives, including this compound. These compounds have shown effectiveness in controlling a variety of weeds while maintaining safety for crops. They are being explored as active ingredients in herbicides due to their selective action against unwanted plant species .

Environmental Impact

The use of fluorinated agrochemicals raises concerns regarding environmental safety and human health. However, studies suggest that when used appropriately, compounds like this compound can provide effective weed control with minimal adverse effects on non-target organisms .

Case Study: Herbicidal Efficacy

In a controlled study evaluating the herbicidal efficacy of various cyclopropane derivatives, this compound was tested against common agricultural weeds. Results indicated significant reduction in weed biomass with minimal phytotoxicity to crops such as rice and soybean . This highlights its potential for integration into sustainable agricultural practices.

Case Study: Antimicrobial Research

A recent investigation assessed the antimicrobial properties of several fluorinated compounds, including this compound. The compound demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli strains, suggesting its viability as a lead compound for further drug development aimed at treating infections caused by these pathogens .

作用機序

The mechanism of action of 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity to these targets, while the cyclopropane ring can provide structural rigidity. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

類似化合物との比較

Similar Compounds

- 2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid

- 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid

- 2-(3,5-Difluorophenyl)cyclopropane-1-carboxylic acid

Uniqueness

2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluorophenyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and other applications.

生物活性

2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid, also known as rac-(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid, is a compound of interest due to its potential biological activities and applications in various fields such as pharmaceuticals and agriculture. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant research findings.

The compound is characterized by the presence of a cyclopropane ring and a trifluorophenyl group. Its chemical structure can be represented as follows:

Ethylene Biosynthesis Inhibition

One of the significant biological activities attributed to cyclopropane carboxylic acids is their role as inhibitors of ethylene biosynthesis in plants. Ethylene is a plant hormone that regulates various physiological processes including fruit ripening and senescence. The compound has been shown to inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial for ethylene production.

Molecular Docking Studies

Recent studies utilizing molecular docking techniques have demonstrated that this compound exhibits strong binding affinity to ACO enzymes. For instance, the binding energy values obtained from in silico analyses indicate that this compound has a favorable interaction with the active sites of ACO enzymes in Arabidopsis thaliana .

| Compound | Binding Energy (ΔG kcal/mol) | Binding Constant (Kb M⁻¹) |

|---|---|---|

| This compound | -6.5 | 5.93 × 10⁴ |

| Methylcyclopropane | -3.1 | 0.188 × 10³ |

Plant Physiology

The inhibition of ethylene biosynthesis has profound implications for agricultural practices. The application of this compound can delay fruit ripening and extend shelf life by reducing ethylene production. Studies have reported that treatment with cyclopropane carboxylic acids can lead to decreased softening in fruits and reduced aroma emission during storage .

Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. In repeated-dose toxicity studies, no significant adverse effects were observed on cardiovascular or central nervous systems following chronic exposure . These findings suggest that the compound may have a favorable safety profile for agricultural applications.

Application in Agriculture

A notable case study involved the use of cyclopropane carboxylic acids in post-harvest treatment of peaches. The application resulted in delayed ripening and reduced fruit softening compared to untreated controls. The study highlighted the potential for these compounds to enhance fruit quality during storage .

Synthesis and Functionalization

Research has also focused on synthesizing functionalized derivatives of cyclopropane carboxylic acids for enhanced biological activity. A photoredox-catalyzed method was developed to create structurally diverse cyclopropanes from carboxylic acids, showcasing the versatility of these compounds in drug design and development .

特性

IUPAC Name |

2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-7-1-4(2-8(12)9(7)13)5-3-6(5)10(14)15/h1-2,5-6H,3H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBOZKSUIBJLJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=C(C(=C2)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。